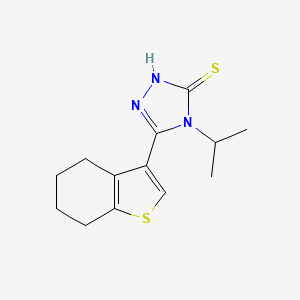

4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4-propan-2-yl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h7-8H,3-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQMRCSDPKVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CSC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115668 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847503-22-4 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.

Introduction of the Benzothienyl Group: This step involves the reaction of the triazole intermediate with a benzothienyl precursor under conditions that facilitate the formation of the desired bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research has indicated that 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol exhibits various biological activities:

- Antifungal Activity : It has shown promise as an antifungal agent by inhibiting the growth of pathogenic fungi. Studies suggest that the triazole moiety is crucial for its antifungal properties due to its ability to disrupt fungal cell membrane synthesis.

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .

Agricultural Applications

The compound's unique structure also lends itself to applications in agriculture:

- Fungicides : Due to its antifungal properties, it can be formulated as a fungicide to protect crops from fungal infections. Field trials have shown effectiveness against various plant pathogens while being environmentally benign .

- Plant Growth Regulators : Research indicates that this compound may enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience .

Materials Science

In materials science, 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol has been investigated for:

- Corrosion Inhibitors : Its thiol group can form protective layers on metal surfaces, thereby preventing corrosion. Studies demonstrate its effectiveness in various environments including acidic and saline conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The benzothienyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the 4H-1,2,4-Triazole-3-Thiol Core

Key analogs differ in substituents at the 4- and 5-positions, influencing physicochemical properties and biological activity:

Key Observations :

- Bioactivity : Benzothienyl-substituted derivatives (e.g., target compound) show superior kinase binding affinity over phenyl or thiophenyl analogs due to enhanced π-π stacking interactions .

- Synthetic Accessibility : Allyl and methyl derivatives are synthesized more rapidly (5–6 hours) compared to the isopropyl analog, which requires optimized alkylation conditions .

Biologische Aktivität

4-Isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 847503-24-6) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects.

The molecular formula of 4-isopropyl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 293.45 g/mol. The compound contains a triazole ring and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃S₂ |

| Molecular Weight | 293.45 g/mol |

| CAS Number | 847503-24-6 |

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. Notably, compounds containing the 1,2,4-triazole moiety have been shown to inhibit the proliferation of various cancer cell lines:

- Cytotoxicity Studies : A study tested several triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results demonstrated that these compounds exhibited higher cytotoxicity against melanoma cells compared to other cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, certain derivatives were found to inhibit cancer cell migration and showed selectivity towards malignant cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of sulfur in the structure enhances their potency against various pathogens:

- In Vitro Studies : Several studies have reported that triazole-thiol derivatives exhibit effective antibacterial and antifungal activity. These compounds have been tested against different strains of bacteria and fungi, showing promising results in inhibiting growth .

- Mechanisms : The antimicrobial action is often linked to the disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, triazole derivatives have been investigated for additional therapeutic potentials:

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress in cells .

- Hypoglycemic Effects : Research indicates potential hypoglycemic effects in certain triazole derivatives, making them candidates for diabetes management .

- Neuroprotective Effects : Preliminary studies have suggested that some triazole derivatives may offer neuroprotective benefits, possibly through inhibition of neuroinflammatory processes .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized a series of 1,2,4-triazole derivatives incorporating hydrazone moieties and evaluated their biological activities against various cancer cell lines. Among them, certain compounds exhibited significant cytotoxic effects with selectivity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial efficacy of synthesized triazole-thiol compounds against clinical isolates of bacteria and fungi. The results highlighted their potential as effective agents in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves sequential steps:

- Acylation of indole-3-butanoic acid or pyrrole derivatives.

- Hydrazinolysis to form hydrazide intermediates.

- Nucleophilic addition of phenylisothiocyanate to create thiourea derivatives.

- Cyclization under alkaline conditions to form the triazole-thiol core. Optimization includes using potassium salts for improved reactivity, controlled stoichiometry (1:1.2 molar ratio for alkylation), and reflux in ethanol or DMF. Purification via column chromatography or recrystallization enhances purity (>95%) .

Q. Which analytical methods confirm structure and purity?

- ¹H NMR : Identifies aromatic protons (δ 7.1–7.8 ppm), isopropyl groups (δ 1.2–1.4 ppm), and thiol (-SH) signals (broad, δ 3.5–4.0 ppm).

- IR Spectroscopy : Confirms thiol (-SH, ~2550 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹).

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 345) and purity (>98%) .

Advanced Research Questions

Q. How to design molecular docking studies targeting kinases or COX-2?

- Protein Preparation : Retrieve 3D structures (e.g., anaplastic lymphoma kinase: PDB 2XP2; COX-2: PDB 3LN1). Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the compound’s geometry (DFT/B3LYP) and assign partial charges (Gasteiger-Marsili).

- Docking Parameters : Use AutoDock Vina with a grid size of 25 ų centered on the active site. Analyze binding poses with PyMOL and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Q. What computational tools predict pharmacological activity?

- PASS Online : Predicts anticancer (Pa = 0.45), antimicrobial (Pa = 0.38), and anti-inflammatory (Pa = 0.32) potential.

- SwissADME : Evaluates drug-likeness (Lipinski’s rules: MW ≤ 500, LogP ≤ 5).

- Validation : Perform MTT assays (IC₅₀ < 10 µM for cytotoxicity) and enzyme inhibition tests (e.g., COX-2 IC₅₀ via fluorometric kit) .

Q. How do DFT calculations resolve spectral ambiguities?

- Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths (C-S: 1.78 Å) and angles (N-N-C: 120°).

- Vibrational Frequencies : Match experimental IR peaks (e.g., 2550 cm⁻¹) with theoretical values (scaling factor: 0.961).

- NMR Shifts : GIAO method predicts ¹H shifts (RMSD < 0.3 ppm vs. experimental) to confirm tautomeric forms .

Q. How to address contradictory bioactivity data?

- Assay Variability : Standardize enzyme sources (e.g., human recombinant kinases vs. murine isoforms).

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies (p < 0.05 for significance).

- Compound Stability : Test degradation under assay conditions (HPLC monitoring) .

Q. What strategies reduce by-products during alkylation?

- Protecting Groups : Use trityl chloride to protect thiols before alkylation.

- Temperature Control : Maintain 0–5°C during bromoethane addition to minimize disulfide formation.

- Work-Up : Extract by-products with ethyl acetate (3×) and wash with brine .

Q. How does conformational flexibility affect binding?

- Rotational Scans : Vary the thiophene-triazole dihedral angle (0–180°) using DFT. Identify low-energy conformers (ΔE < 2 kcal/mol).

- Docking Analysis : High-affinity conformers show hydrogen bonds with kinase hinge regions (e.g., Met1199 in 2XP2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.